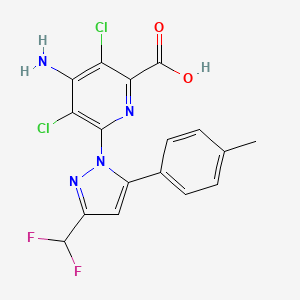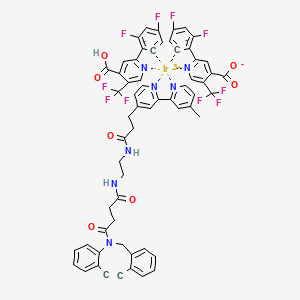![molecular formula C17H13FN2O3S B12385042 N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide](/img/structure/B12385042.png)
N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide is a complex organic compound that features a quinoline ring system substituted with a sulfonamide group and a fluorophenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide typically involves multiple steps. One common approach is the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate to form 2-(2-fluorophenyl)-2-oxoethyl acetate. This intermediate is then reacted with quinoline-8-sulfonamide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
科学研究应用
N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
作用机制
The mechanism of action of N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes such as dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making the compound a potential antimicrobial agent. Additionally, the fluorophenyl and quinoline groups may interact with other biological targets, contributing to its overall biological activity.
相似化合物的比较
Similar Compounds
2-(2-(2-fluorophenyl)-2-oxoethyl)malononitrile: This compound shares the fluorophenyl and oxoethyl groups but differs in the presence of a malononitrile moiety.
2-(2-(2-fluorophenyl)-2-oxoethyl)-4H-chromen-4-one: This compound features a chromenone ring system instead of the quinoline ring.
Uniqueness
N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide is unique due to the combination of the quinoline ring, sulfonamide group, and fluorophenyl moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The presence of the sulfonamide group, in particular, is crucial for its potential antimicrobial activity, distinguishing it from other fluorophenyl derivatives.
属性
分子式 |
C17H13FN2O3S |
|---|---|
分子量 |
344.4 g/mol |
IUPAC 名称 |
N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide |
InChI |
InChI=1S/C17H13FN2O3S/c18-14-8-2-1-7-13(14)15(21)11-20-24(22,23)16-9-3-5-12-6-4-10-19-17(12)16/h1-10,20H,11H2 |
InChI 键 |
RMNWCAVVOGDRGR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[(1E,3R,4R,6R,7Z,9Z,11E)-3,6-dihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B12384982.png)





![trisodium;2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate](/img/structure/B12385025.png)


